molecular formula C11H14FNO B14813214 3-Cyclopropoxy-5-fluoro-2-isopropylpyridine

3-Cyclopropoxy-5-fluoro-2-isopropylpyridine

Cat. No.: B14813214
M. Wt: 195.23 g/mol
InChI Key: LBXQDTLZLSIAEV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14FNO It is a pyridine derivative characterized by the presence of a cyclopropoxy group at the 3-position, a fluorine atom at the 5-position, and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 3-cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2-fluoro-5-(propan-2-yl)pyridine: Similar structure with the fluorine atom at the 2-position instead of the 5-position.

    3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine: Similar structure with the fluorine atom at the 4-position instead of the 5-position.

Uniqueness

3-Cyclopropoxy-5-fluoro-2-(propan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group and the fluorine atom at distinct positions on the pyridine ring can result in unique interactions with molecular targets and distinct physicochemical properties.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoro-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14FNO/c1-7(2)11-10(14-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3

InChI Key

LBXQDTLZLSIAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)F)OC2CC2

Origin of Product

United States

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